HDAC1 Isoform Selectivity: 2-Chlorobenzamide Capped Thiourea vs. Valproic Acid and MS-275
Structural analysis and docking studies on the thioquinazolinone series (to which CAS 370868-70-5 belongs) demonstrate that the 2-chlorobenzamide capping group provides a steric and electronic complementarity to the HDAC1 active site rim that is absent in broad-spectrum inhibitors like valproic acid or benzamide-based MS-275. While direct biochemical IC50 data for this exact compound is not publicly available, the class-level scaffold delivers >4000-fold selectivity for HDAC1 over HDAC6 in its most optimized member, a feat unattainable with generic short-chain fatty acid HDAC inhibitors [1].
| Evidence Dimension | HDAC1 vs HDAC6 Isoform Selectivity |
|---|---|
| Target Compound Data | Class-level scaffold: >4000-fold HDAC1 selectivity (best-in-series compound 4p) |
| Comparator Or Baseline | Valproic acid: pan-HDAC inhibition, no significant isoform selectivity; MS-275 (Entinostat): ~10-fold HDAC1 selectivity |
| Quantified Difference | >400-fold improvement over MS-275 in isoform selectivity for the scaffold class |
| Conditions | In vitro HDAC1 and HDAC6 enzymatic inhibition assays using fluorogenic substrates; molecular docking into HDAC1 crystal structure (PDB: 3C10) |
Why This Matters
Extreme HDAC1 selectivity minimizes off-target toxicity from HDAC6 inhibition, a critical procurement criterion for epigenetic probe development.
- [1] Cheng, C., Yun, F., He, J., Ullah, S., & Yuan, Q. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 173, 185-202. DOI: 10.1016/j.ejmech.2019.04.017 View Source
